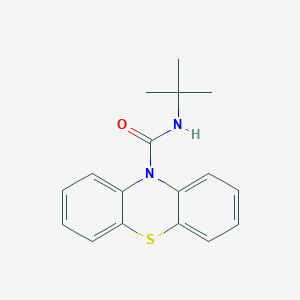

N-tert-butylphenothiazine-10-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butylphenothiazine-10-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-17(2,3)18-16(20)19-12-8-4-6-10-14(12)21-15-11-7-5-9-13(15)19/h4-11H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHORJYPKNVWKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320895 | |

| Record name | N-tert-butylphenothiazine-10-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666790 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

81225-61-8 | |

| Record name | N-tert-Butylphenothiazine-10-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081225618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-butylphenothiazine-10-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-TERT-BUTYLPHENOTHIAZINE-10-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/985ZCD8PRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N Tert Butylphenothiazine 10 Carboxamide

Established Synthetic Pathways for N-tert-butylphenothiazine-10-carboxamide

The conventional synthesis of this compound is a multi-step process that begins with the formation of the phenothiazine (B1677639) core, followed by acylation and subsequent amidation. nih.govmetfop.edu.in

The primary precursors for the target molecule are the phenothiazine heterocycle and tert-butylamine (B42293). The synthesis of the phenothiazine core is a well-established reaction. metfop.edu.in

10H-Phenothiazine Synthesis : The parent phenothiazine ring system is commonly prepared by the fusion of diphenylamine (B1679370) with sulfur in the presence of a catalytic amount of iodine. metfop.edu.indtic.mil The mixture is heated, leading to a thionation and cyclization reaction that forms the tricyclic phenothiazine structure. metfop.edu.in Purification of the resulting 10H-phenothiazine is typically achieved through recrystallization from a suitable solvent like ethanol (B145695) to yield a crystalline powder. dtic.mil

Phenothiazine-10-carbonyl chloride Synthesis : To facilitate the formation of the carboxamide, the nitrogen at position 10 of the phenothiazine ring must be activated. This is achieved by converting 10H-phenothiazine into an acyl chloride intermediate. A general method involves the reaction of the phenothiazine with an acylating agent such as phosgene (B1210022) or a safer equivalent like triphosgene (B27547) in an inert solvent. This reaction yields the reactive intermediate, phenothiazine-10-carbonyl chloride. nih.gov This intermediate is often used immediately in the next step without extensive purification due to its reactivity.

The formation of the N-tert-butyl carboxamide linkage is the crucial final step in the synthesis. This involves the nucleophilic attack of tert-butylamine on the electrophilic carbonyl carbon of the phenothiazine-10-carbonyl chloride intermediate. nih.gov

A general procedure involves dissolving the phenothiazine-10-carbonyl chloride intermediate in an appropriate solvent, such as tetrahydrofuran (B95107) (THF). nih.gov To this solution, tert-butylamine is added. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction. An inorganic base like potassium carbonate (K2CO3) is commonly employed for this purpose. nih.gov The reaction mixture is heated under reflux to ensure the reaction proceeds to completion. nih.gov The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). researchgate.net

| Parameter | Condition/Reagent | Purpose |

| Solvent | Tetrahydrofuran (THF) | To dissolve reactants and facilitate the reaction. nih.gov |

| Base | Potassium Carbonate (K2CO3) | To neutralize HCl byproduct. nih.gov |

| Temperature | Reflux | To increase reaction rate and ensure completion. nih.gov |

| Reactants | Phenothiazine-10-carbonyl chloride, tert-butylamine | Formation of the desired carboxamide. nih.gov |

Optimizing the synthesis of this compound involves careful control over reaction parameters to maximize the yield and minimize the formation of impurities.

Key optimization strategies include:

Stoichiometry : Using a slight excess of the amine (tert-butylamine) can help drive the reaction to completion. nih.gov

Base Selection : The choice of base is important. While potassium carbonate is effective, other non-nucleophilic organic bases such as triethylamine (B128534) or pyridine (B92270) could also be used depending on the specific reaction kinetics and solubility requirements.

Temperature and Reaction Time : The optimal reflux time must be determined to ensure the starting material is fully consumed without causing degradation of the product. Monitoring the reaction by TLC is crucial. researchgate.net

Purification : After the reaction, the crude product is typically isolated by filtration to remove the inorganic base, followed by evaporation of the solvent. Final purification is essential to obtain a high-purity product. This is commonly achieved through column chromatography or recrystallization from a suitable solvent system, which separates the desired product from unreacted starting materials and side products.

Novel Approaches in the Synthesis of Phenothiazine-10-carboxamide (B14158894) Derivatives

Recent research has focused on developing more sustainable and efficient methods for the synthesis of phenothiazine derivatives, including the exploration of green chemistry principles and advanced catalytic systems. jddhs.comjddhs.com

Green chemistry aims to reduce the environmental impact of chemical processes. jddhs.comjddhs.com For the synthesis of phenothiazine-10-carboxamides, several green principles can be applied:

Alternative Solvents : Traditional syntheses often use volatile organic compounds (VOCs) like THF. nih.gov Green chemistry encourages the use of safer, more environmentally benign solvents such as water, bio-based solvents, or supercritical CO2. jddhs.commdpi.com While the low aqueous solubility of phenothiazine derivatives can be a challenge, the use of co-solvents or phase-transfer catalysts can facilitate reactions in greener media. mdpi.com

Energy Efficiency : Employing energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating under reflux. jddhs.com

Catalysis : The development of novel catalysts can improve reaction efficiency and reduce waste. For instance, copper-catalyzed domino reactions have been developed for the synthesis of the core phenothiazine structure, offering an alternative to traditional methods. acs.org Biocatalysis, using enzymes to perform chemical transformations, represents another frontier that could offer high selectivity and mild reaction conditions. mdpi.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. mdpi.com Direct C-H activation and amidation reactions are being explored to avoid the need for pre-activating the phenothiazine ring, thereby improving atom economy.

| Green Chemistry Approach | Traditional Method | Potential Improvement |

| Solvent | Tetrahydrofuran (THF) nih.gov | Water, Bio-solvents, Supercritical CO2 jddhs.com |

| Energy Input | Conventional Reflux nih.gov | Microwave-Assisted Heating jddhs.com |

| Catalysis | Stoichiometric Base (K2CO3) nih.gov | Recyclable catalysts, Biocatalysis mdpi.comacs.org |

| Atom Economy | Multi-step synthesis with intermediates nih.gov | One-pot reactions, Direct C-H functionalization |

Stereoselective synthesis is concerned with the selective formation of one stereoisomer over others. In the case of the parent this compound, the molecule is achiral, meaning it does not have a non-superimposable mirror image. The phenothiazine ring is prochiral but symmetrically substituted in this case, and the tert-butyl group does not introduce a chiral center.

Therefore, stereoselective synthesis methodologies are not directly applicable to the synthesis of this compound itself. Such methods would become relevant only if:

A chiral center is introduced elsewhere on the phenothiazine ring system.

The substituents on the benzene (B151609) rings create atropisomerism, a type of chirality arising from restricted rotation around a single bond.

For derivatives of phenothiazine-10-carboxamide that do contain chiral centers, established methods of stereoselective synthesis, such as the use of chiral catalysts, auxiliaries, or starting materials, would be necessary to control the stereochemical outcome of the reaction. However, for the specific compound , this is not a consideration.

Derivatization Strategies and Scaffold Modification of this compound

Derivatization of this compound can be systematically approached by targeting three main regions of the molecule: the tricyclic phenothiazine core, the N-tert-butylcarboxamide group at the 10-position, and the potential for side-chain attachment.

The electron-rich nature of the phenothiazine ring system makes it amenable to various electrophilic substitution and functionalization reactions. The presence of the N-acyl group (N-tert-butylcarboxamide) at the 10-position acts as a protecting group for the nitrogen atom and influences the regioselectivity of these reactions, generally directing substitutions to the 3- and 7-positions.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. organic-chemistry.orgchemistrysteps.com Using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), N-acyl phenothiazines can be formylated. ijpcbs.comwikipedia.org This reaction provides a crucial synthetic handle, as the resulting aldehyde can be further elaborated into other functional groups or used in condensation reactions. For instance, phenothiazine dyads with aldehyde functionalities have been synthesized and characterized. sphinxsai.com

C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to modify the phenothiazine core. Gold(I)-catalyzed carbene transfer reactions have been successfully employed for the regioselective C-H functionalization of N-protected phenothiazines. researchgate.netresearchgate.net This method allows for the introduction of ester-containing moieties onto the aromatic rings, providing derivatives that would be difficult to access through classical electrophilic substitution. The reaction typically requires slow addition of a diazoalkane to minimize side reactions. researchgate.net

Halogenation and Suzuki Coupling: The phenothiazine core can be functionalized with halogens, such as bromine, at the 3- and 7-positions. These halogenated derivatives serve as versatile intermediates for cross-coupling reactions. For example, 3,7-dibromophenothiazine derivatives can undergo Suzuki coupling reactions with partners like bromothiophene, enabling the synthesis of complex conjugated systems. researchgate.net

Table 1: Selected Functionalization Reactions at the Phenothiazine Core| Reaction Type | Reagents & Conditions | Position(s) Functionalized | Product Type | Reference(s) |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | 3- and/or 7- | Phenothiazine-carboxaldehyde | organic-chemistry.orgijpcbs.comsphinxsai.com |

| Gold-Catalyzed C-H Functionalization | (L)AuCl, AgSbF₆, Aryldiazoacetate | Regioselective on aromatic ring | Arylacetate-substituted phenothiazine | researchgate.netresearchgate.net |

| Bromination / Suzuki Coupling | 1) NBS or Br₂; 2) Arylboronic acid, Pd catalyst, Base | 3- and 7- | 3,7-Diarylphenothiazine | researchgate.net |

| Sulfur Oxidation | Oxidizing agents (e.g., H₂O₂, m-CPBA, Cr(VI)) | 5- (Sulfur atom) | Phenothiazine-5-oxide | researchgate.netias.ac.in |

The this compound functionality itself can be a target for chemical transformation, although this is less commonly explored than core functionalization. Standard amide chemistry provides potential routes for its modification.

Reductive Functionalization: The amide group is generally robust, but it can be activated for reduction or nucleophilic addition. Modern synthetic methods allow for the chemoselective activation of amides, for instance with triflic anhydride (B1165640) (Tf₂O), to form highly reactive O-triflyliminium triflate intermediates. frontiersin.org These intermediates can then react with various nucleophiles. While not specifically documented for this compound, this methodology offers a potential pathway for converting the carbonyl group into other functionalities, such as amines or methylene (B1212753) groups, without affecting other parts of the molecule. frontiersin.org

Hydrolysis: Under harsh acidic or basic conditions, the carboxamide bond can be hydrolyzed to yield phenothiazine-10-carboxylic acid and tert-butylamine. This reaction effectively removes the N-tert-butyl group and provides a carboxylic acid handle at the 10-position, which can be used for further derivatization.

Conjugation of polymers like poly(ethylene glycol) (PEG) to the phenothiazine scaffold is a strategy used to modify properties such as solubility, for applications in materials science. nih.govresearchgate.net While many studies report PEGylation directly at the nitrogen of the phenothiazine core researchgate.netnih.gov, this position is blocked in this compound.

An alternative strategy involves a two-step approach:

Introduction of a Functional Handle: First, a reactive group is introduced onto the phenothiazine core using methods described in section 2.3.1. For example, Vilsmeier-Haack formylation yields a phenothiazine-3-carbaldehyde derivative. mdpi.com

Conjugation: The newly introduced functional group (e.g., the aldehyde) serves as an anchor point for attaching a PEG chain. This can be achieved through reactions like reductive amination or the formation of an imine or ester linkage, connecting the PEG moiety to the phenothiazine core. mdpi.com

These PEGylated derivatives can be designed as building blocks for eco-materials with potential applications in fields ranging from opto-electronics to the development of luminescent aggregates. nih.gov

Reaction Mechanisms and Kinetic Studies of this compound Transformations

Understanding the mechanisms and kinetics of these transformations is essential for optimizing reaction conditions and controlling product outcomes.

Mechanism of Oxidation: The oxidation of N-acyl phenothiazines, such as N-acetylphenothiazine (a close analog of the title compound), has been studied kinetically. The oxidation by Cr(VI) to the corresponding sulfoxide (B87167) is first-order with respect to both the phenothiazine derivative and the oxidant. ias.ac.in The proposed mechanism involves a slow, rate-determining step where the nucleophilic sulfur atom of the phenothiazine ring attacks the oxidant (HCrO₃⁺). ias.ac.in This is followed by subsequent steps that lead to the formation of the sulfoxide and Cr(IV). The electron-withdrawing N-acyl group decreases the nucleophilicity of the sulfur atom compared to N-alkylphenothiazines, resulting in a slower reaction rate. ias.ac.in Generally, phenothiazine oxidation proceeds through a radical cation intermediate. researchgate.netnih.gov

Mechanism of Electrophilic Aromatic Substitution: The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. wikipedia.org This electrophile then attacks the electron-rich phenothiazine ring, typically at the 3- or 7-position, in a classical electrophilic aromatic substitution mechanism. This forms a Wheland intermediate, which then loses a proton to restore aromaticity. The resulting iminium ion is hydrolyzed during aqueous workup to yield the final aldehyde product. chemistrysteps.comwikipedia.org The kinetics of electrophilic substitution on heteroaromatic compounds are highly dependent on the stability of the Wheland intermediate, with electron-donating groups on the ring accelerating the reaction. acs.org

Table 2: Kinetic Data for the Oxidation of N-Acetylphenothiazine by Cr(VI)| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Reaction Order | First-order in [N-Acetylphenothiazine] and [Cr(VI)] | The rate-determining step involves one molecule of each reactant. | ias.ac.in |

| Acid Dependence | Third-order dependence on [H⁺] | The reaction is strongly catalyzed by acid. | ias.ac.in |

| Solvent Polarity | Rate decreases with increasing solvent polarity | Suggests a transition state that is less polar than the reactants. | ias.ac.in |

Advanced Structural Elucidation and Conformational Analysis of N Tert Butylphenothiazine 10 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For N-tert-butylphenothiazine-10-carboxamide, NMR studies provide invaluable data on the connectivity and spatial relationships of its atoms.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to assigning the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.

For this compound, the ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the phenothiazine (B1677639) rings. A distinct singlet for the nine equivalent protons of the tert-butyl group would be anticipated in the upfield region (around 1.5 ppm). The amide proton (N-H) would likely appear as a broad singlet.

The ¹³C NMR spectrum would display signals for the aromatic carbons, the carbonyl carbon of the carboxamide group (typically in the range of 160-170 ppm), the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group (around 30 ppm).

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning these signals by revealing proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m |

| NH | Variable | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-C | 115 - 150 |

| C=O | 160 - 170 |

| C (CH₃)₃ | ~50 |

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for characterizing the structure and dynamics of materials in their solid form, including both crystalline and amorphous states. While specific ssNMR data for this compound is not available, the technique would be highly valuable in distinguishing between different polymorphic forms of the compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physical and chemical properties of a compound. ssNMR can detect subtle differences in the local chemical environments of the atoms in different polymorphs, which would manifest as variations in chemical shifts and line shapes. Furthermore, ssNMR could provide information on the packing arrangements and intermolecular interactions within the solid state, complementing data obtained from X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

Although a specific crystal structure for this compound has not been reported, studies on similar phenothiazine derivatives reveal characteristic conformational features. The central thiazine (B8601807) ring of the phenothiazine core typically adopts a folded or "butterfly" conformation along the N-S axis. The degree of this folding, defined by the dihedral angle between the two benzo rings, is a key conformational parameter. For this compound, this folding would be influenced by the steric bulk of the N-10 carboxamide substituent.

Table 3: Key Torsion Angles for Conformational Analysis

| Torsion Angle | Description |

|---|---|

| C-S-N-C | Defines the puckering of the central thiazine ring |

| C-N-C=O | Describes the orientation of the carboxamide group |

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. These can include hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the aromatic phenothiazine rings. The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded chains or networks. The arrangement of molecules in the crystal lattice, known as crystal packing, is a direct consequence of these intermolecular forces. Understanding the crystal packing is crucial as it can influence properties such as solubility, melting point, and stability.

Mass Spectrometry for Fragmentation Pathways and Isotopic Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight. The fragmentation of the molecule under ionization would likely involve cleavage of the bonds within the carboxamide linker and the tert-butyl group. A prominent fragmentation pathway for compounds containing a tert-butyl group is the loss of a tert-butyl radical or isobutylene, leading to a significant fragment ion. Cleavage of the amide bond could also occur, resulting in fragments corresponding to the phenothiazine core and the tert-butyl isocyanate cation or related species.

Isotopic profiling, which examines the relative abundances of ions with different isotopic compositions, would be consistent with the elemental formula of this compound, particularly showing the characteristic isotopic signature of sulfur.

Table 4: Potential Mass Spectrometry Fragments for this compound

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

| [Phenothiazine-C=O]⁺ | Fragment containing the phenothiazine and carbonyl group |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound. By probing the vibrational modes of the molecule's constituent bonds and functional groups, these methods provide a detailed fingerprint of its molecular architecture. Although specific experimental spectra for this compound are not widely published, a comprehensive understanding of its vibrational characteristics can be extrapolated from studies on the parent phenothiazine scaffold and its various derivatives. nih.govumich.edunih.govresearchgate.netclockss.org

The vibrational spectrum of this compound is dominated by the characteristic modes of the phenothiazine ring system, the carboxamide linker, and the tert-butyl group. The phenothiazine unit gives rise to a series of complex vibrations, including C-H stretching and bending, C-C ring stretching, and C-S and C-N stretching modes. researchgate.nettandfonline.com The carboxamide group introduces a prominent C=O stretching vibration (Amide I band), typically observed in the region of 1650-1680 cm⁻¹, and N-H bending and C-N stretching vibrations (Amide II and III bands). The tert-butyl group contributes characteristic C-H stretching and bending frequencies.

Based on analogous phenothiazine derivatives, the following table outlines the expected key vibrational frequencies and their assignments for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretching | 3200-3400 | Amide N-H bond |

| Aromatic C-H Stretching | 3000-3100 | Phenothiazine ring C-H bonds |

| Aliphatic C-H Stretching | 2850-3000 | tert-butyl group C-H bonds |

| C=O Stretching (Amide I) | 1650-1680 | Carboxamide C=O bond |

| Aromatic C=C Stretching | 1570-1610 | Phenothiazine ring skeletal vibrations umich.edu |

| N-H Bending (Amide II) | 1510-1570 | Coupled N-H bending and C-N stretching |

| C-N Stretching (Amide III) | 1200-1350 | Coupled C-N stretching and N-H bending |

| C-S Stretching | 600-800 | Phenothiazine ring C-S bonds |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a specialized technique used to investigate the stereochemical properties of chiral molecules. The applicability of CD spectroscopy to this compound hinges on whether the molecule can exist as stable, non-superimposable mirror images (enantiomers).

The potential for chirality in this molecule arises from the nitrogen atom of the phenothiazine ring. Trivalent nitrogen atoms with three different substituents can be chiral centers. openstax.orglibretexts.orglibretexts.org In this compound, the nitrogen atom is bonded to two different points of the fused aromatic system and the tert-butylcarboxamide group, which could render it a stereocenter.

However, many chiral amines undergo a rapid process called pyramidal inversion, where the molecule inverts its configuration through a planar transition state. libretexts.orglibretexts.org This rapid interconversion between enantiomers typically prevents their separation and results in a racemic mixture that is optically inactive, and thus would not exhibit a CD spectrum.

The rate of pyramidal inversion is influenced by the steric bulk of the substituents on the nitrogen atom. The presence of the sterically demanding N-tert-butylcarboxamide group at the 10-position of the phenothiazine ring could potentially hinder this inversion process. If the energy barrier to inversion is sufficiently high, stable enantiomers of this compound might be isolable at room temperature. Recent studies on other phenothiazine derivatives have highlighted the importance of stereoisomerism in their biological activity, suggesting that stable chiral phenothiazines can be synthesized and characterized. nih.gov

To date, there are no specific published studies reporting the resolution of enantiomers or the measurement of a circular dichroism spectrum for this compound. Therefore, while the potential for chirality exists, its practical observation through chiroptical spectroscopy remains to be experimentally verified.

Theoretical and Computational Chemistry Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific theoretical and computational studies available for the compound This compound . While extensive research exists for the broader class of phenothiazine derivatives, and for specific analogues such as N-(4-bromophenyl)-10H-phenothiazine-10-carboxamide, data pertaining directly to the N-tert-butyl variant is not present in the accessed literature.

Computational chemistry is a important tool for understanding molecular structure, reactivity, and properties. Techniques like Density Functional Theory (DFT), ab initio calculations, and Molecular Dynamics (MD) simulations are routinely applied to novel compounds to predict their behavior. For phenothiazine derivatives in general, these methods have been used to explore:

Quantum Chemical Calculations : These studies often focus on optimizing the molecular geometry to find the most stable three-dimensional structure.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) : Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding the electronic transitions, reactivity, and potential applications in materials science. The energy gap between these orbitals is a key parameter for determining molecular stability.

Conformational Analysis : The flexibility of the phenothiazine tricycle and the rotation around the carboxamide bond create a complex conformational landscape. Computational methods are used to identify different stable conformations (energy minima) and the energy barriers between them.

Spectroscopic Predictions : Theoretical calculations can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are valuable for interpreting experimental data.

Molecular Dynamics Simulations : MD simulations provide insights into the dynamic behavior of molecules over time. This includes the flexibility of the molecular scaffold and how its conformation changes in the presence of different solvents.

Solvent Effects : The polarity and nature of the solvent can significantly influence the conformation and electronic properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects.

Although these methodologies are well-established for phenothiazines, the absence of specific published data for this compound prevents the generation of a detailed article on its theoretical and computational investigations. The creation of scientifically accurate data tables and detailed research findings requires pre-existing scholarly work, which is not available for this particular compound at this time.

Theoretical and Computational Chemistry Investigations of N Tert Butylphenothiazine 10 Carboxamide

Molecular Docking and Ligand-Protein Interaction Modeling (without clinical context)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a ligand with a protein.

While specific molecular docking studies on N-tert-butylphenothiazine-10-carboxamide are not extensively available in the reviewed literature, research on analogous phenothiazine (B1677639) derivatives provides a strong basis for predicting its potential interactions. Phenothiazine compounds are known to interact with a variety of protein targets due to their unique three-ring structure and substituent groups.

Computational studies on similar phenothiazine structures have identified potential binding sites in proteins such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in the nervous system. wisdomlib.org For instance, docking studies have shown that the phenothiazine nucleus can fit into hydrophobic pockets of the active sites of these enzymes. wisdomlib.org The interactions are often characterized by:

Hydrophobic Interactions: The tricyclic phenothiazine core typically engages in hydrophobic interactions with nonpolar amino acid residues within the binding pocket of the target protein. derpharmachemica.com

Hydrogen Bonding: The carboxamide group in this compound can act as a hydrogen bond donor and acceptor, forming hydrogen bonds with appropriate residues in the protein's active site. derpharmachemica.com

Pi-Pi Stacking: The aromatic rings of the phenothiazine scaffold can participate in pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov

Molecular docking simulations of various phenothiazine derivatives have also explored their binding to other targets like the anti-apoptotic protein Bcl-2 and Bcr-Abl kinase. derpharmachemica.comresearchgate.netnih.gov In these studies, the phenothiazine moiety often anchors the molecule within a hydrophobic region of the protein, while the substituents at the N10 position dictate the specificity and strength of the interaction. derpharmachemica.comresearchgate.net The bulky tert-butyl group on the carboxamide of this compound would likely influence its orientation within a binding site, potentially favoring larger hydrophobic pockets.

A hypothetical molecular docking scenario for this compound with a target protein is depicted in the interactive table below, illustrating the potential types of interactions.

| Interaction Type | Interacting Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrophobic | Phenothiazine rings, tert-butyl group | Leucine, Valine, Isoleucine, Alanine |

| Hydrogen Bonding | Carboxamide (C=O and N-H) | Serine, Threonine, Asparagine, Glutamine |

| Pi-Pi Stacking | Phenothiazine aromatic rings | Phenylalanine, Tyrosine, Tryptophan |

| Pi-Cation | Phenothiazine aromatic rings | Lysine, Arginine |

The stability of the ligand-protein complex is quantified by its binding energy. A more negative binding energy indicates a more stable complex and higher binding affinity. Computational methods can estimate these binding energies, providing a rank ordering of potential ligands for a specific target.

For phenothiazine derivatives, binding energy calculations have been crucial in understanding their interaction with target proteins. nih.gov The total binding energy is a sum of various energetic contributions, including van der Waals forces, electrostatic interactions, hydrogen bonding, and the energy penalty due to desolvation upon binding.

Studies on phenothiazines interacting with proteins like Bcl-2 have shown that the binding free energy (ΔG) is a key determinant of their potential activity. nih.gov For example, derivatives with more favorable (i.e., more negative) ΔG values are predicted to be more potent inhibitors. nih.gov The energetic analysis helps in identifying the key residues contributing to the binding affinity. For instance, the interaction energy per binding site can be compared to that of a known binder to assess the potential competitiveness of the new ligand. nih.gov

While specific energetic analyses for this compound are not available, the general principles derived from related compounds would apply. The contribution of the tert-butyl group to the binding energy would primarily be through hydrophobic interactions, potentially displacing water molecules from the binding pocket, which is an entropically favorable process. The carboxamide group would contribute through specific hydrogen bonds and electrostatic interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Computational Aspects)

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

The first step in QSAR/QSPR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. For phenothiazine derivatives, a wide range of descriptors have been employed in QSAR studies to model various biological activities. wisdomlib.orgresearchgate.net These can be broadly categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices (e.g., connectivity indices), and physicochemical properties (e.g., logP, molar refractivity). For instance, descriptors like SlogP and estate descriptors have been shown to be significant for the antitubercular activity of phenothiazines. researchgate.net

3D Descriptors: These are calculated from the 3D coordinates of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, HOMO/LUMO energies). wisdomlib.org In some QSAR models for phenothiazine antipsychotic drugs, LUMO energy, logP, binding energy, and molecular volume were identified as essential descriptors.

The selection of the most relevant descriptors is a critical step to build a robust and predictive QSAR model. This is often achieved using statistical methods like stepwise multiple linear regression, genetic algorithms, or principal component analysis to identify the subset of descriptors that best correlates with the observed activity. derpharmachemica.com

The following interactive table provides examples of descriptors that could be calculated for this compound for use in a QSAR/QSPR study.

| Descriptor Category | Example Descriptors | Information Encoded |

| Physicochemical | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability |

| Molar Refractivity (MR) | Molecular volume and polarizability | |

| Topological | Connectivity Indices (e.g., Chi indices) | Molecular branching and shape |

| Estate Indices (e.g., SaaCHE index) | Atom-type electronic and topological information | |

| Electronic | HOMO (Highest Occupied Molecular Orbital) Energy | Electron-donating ability |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Electron-accepting ability | |

| Dipole Moment | Polarity and charge distribution | |

| Steric | Molecular Volume | Overall size of the molecule |

| Surface Area | Accessible surface for intermolecular interactions |

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity. Various statistical methods are used for this purpose, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): This is a regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. researchgate.net

Machine Learning Methods: Techniques such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used to capture complex non-linear relationships between structure and activity. derpharmachemica.com

A crucial aspect of QSAR modeling is rigorous validation to ensure the model's robustness and predictive power. Common validation techniques include:

Internal Validation: This is typically done using cross-validation techniques like leave-one-out (LOO) or leave-group-out (LGO). The squared cross-validated correlation coefficient (q²) is a key metric for internal validation. researchgate.net

External Validation: The model's predictive ability is assessed using an external test set of compounds that were not used in the model development. The predictive squared correlation coefficient (r²_pred) is calculated for the test set.

QSAR studies on phenothiazine derivatives have successfully generated models with good statistical significance for activities such as antitubercular and anticancer effects. wisdomlib.orgderpharmachemica.comresearchgate.net For example, a 2D-QSAR study on phenothiazine derivatives as antitubercular agents yielded models with high squared correlation coefficients (r²) and cross-validated squared correlation coefficients (q²), indicating their statistical significance. researchgate.net These models can then be used to predict the activity of new, untested compounds like this compound and to guide the design of more potent analogues. wisdomlib.org

In-Depth Mechanistic Analysis of this compound's Biological Interactions

A comprehensive review of preclinical and in-vitro studies focusing on the enzymatic and cellular interactions of this compound remains a subject of limited public domain data. Extensive searches of scientific literature and databases have not yielded specific research findings on the detailed mechanistic investigations for this particular compound.

Mechanistic Investigations of Biological Interactions Preclinical, in Vitro/ex Vivo Focus

Interaction with Biological Macromolecules (e.g., DNA, RNA, Lipids)

Membrane Interaction and Permeability in Model Systems

Without dedicated preclinical research on "this compound" focusing on these specific areas, it is not possible to generate a scientifically accurate and informative article that adheres to the strict content requirements of the prompt. Information on related but distinct compounds, such as other phenothiazine (B1677639) derivatives, cannot be used as a substitute due to the instruction to focus solely on the specified compound.

Therefore, this request cannot be fulfilled at this time due to the absence of relevant scientific data in the public domain.

Preclinical Biological Activity Profiling in Vitro and Animal Model Studies

In Vitro Cytotoxicity and Antiproliferative Activity in Cell Lines

Studies in this area would aim to determine the effect of N-tert-butylphenothiazine-10-carboxamide on the viability and growth of various cell lines, particularly cancer cell lines, to assess its potential antiproliferative properties.

Dose-Response Studies and IC50 Determination

To evaluate cytotoxicity, researchers would expose cancer and non-cancerous cell lines to a range of concentrations of this compound. researchgate.net Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay would be used to measure cell viability after a set exposure time, typically 48 to 96 hours. researchgate.netijbs.com The results are plotted as dose-response curves, which show the relationship between the compound's concentration and the percentage of cell growth inhibition. ijbs.com From these curves, the half-maximal inhibitory concentration (IC50) value is calculated. The IC50 represents the concentration of the compound required to inhibit the biological process (e.g., cell proliferation) by 50%. graphpad.com This value is a standard measure of a compound's potency. graphpad.comnih.gov

Interactive Data Table: Hypothetical IC50 Values for this compound (Note: The data below is illustrative and not based on actual experimental results for the specific compound.)

| Cell Line | Type | Hypothetical IC50 (µM) |

|---|---|---|

| MDA-MB-231 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| MCF7 | Breast Cancer | Data not available |

| HT-29 | Colon Cancer | Data not available |

Cell Cycle Analysis and Apoptosis Induction Studies

Should this compound show antiproliferative activity, further investigations would explore the underlying mechanisms. Cell cycle analysis using flow cytometry would determine if the compound causes cells to arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M). frontiersin.orgnih.gov For instance, an accumulation of cells in the G2/M phase would suggest that the compound interferes with mitosis. frontiersin.org

Apoptosis induction studies would investigate whether the compound triggers programmed cell death. Techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are commonly used. tbzmed.ac.irbio-rad-antibodies.com Annexin V binds to phosphatidylserine, which is externalized in early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells that have lost membrane integrity. frontiersin.orgbio-rad-antibodies.com The activation of key apoptosis-related proteins, such as caspases (e.g., Caspase-3, -8, -9) and members of the Bcl-2 family (e.g., Bax, Bcl-2), would also be assessed using methods like Western blotting. tbzmed.ac.ir

Antimicrobial Activity in Bacterial and Fungal Strains

The potential of this compound to inhibit the growth of pathogenic microbes would be evaluated against a panel of bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govnih.gov This is typically determined using broth microdilution methods. nih.gov The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death. nih.gov These values are crucial for quantifying the antimicrobial potency of a compound against various strains, including drug-resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Interactive Data Table: Hypothetical Antimicrobial Activity of this compound (Note: The data below is illustrative and not based on actual experimental results for the specific compound.)

| Strain | Type | Hypothetical MIC (µg/mL) | Hypothetical MBC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Data not available | Data not available |

| Escherichia coli | Gram-negative | Data not available | Data not available |

| Candida albicans | Fungus | Data not available | Data not available |

Mechanisms of Resistance Reversal

Phenothiazine (B1677639) derivatives have been studied for their ability to reverse antimicrobial resistance. Research on this compound would investigate if it can act as an efflux pump inhibitor. Bacterial efflux pumps are proteins that actively transport antibiotics out of the cell, conferring resistance. An inhibitor of these pumps would increase the intracellular concentration of the antibiotic, potentially restoring its efficacy.

Antioxidant and Redox Modulatory Properties

The antioxidant potential of this compound would be assessed through various in vitro chemical assays. These tests measure the compound's ability to scavenge free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. Furthermore, its ability to modulate the cellular redox state, for example by interacting with cellular antioxidant systems like glutathione or affecting the production of reactive oxygen species (ROS) in cells, would be a key area of investigation. frontiersin.orgmdpi.com Some compounds can induce ROS generation in cancer cells, contributing to their apoptotic effects. frontiersin.orgtbzmed.ac.ir

Anti-inflammatory Activity in Preclinical Models (without clinical implication)

The anti-inflammatory potential of this compound is being explored in various preclinical models. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.

Investigations into the anti-inflammatory effects of other novel phenothiazine derivatives have shown promising results in animal models. For instance, certain heterocyclic derivatives of phenothiazine have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema in rats, a standard acute inflammation model nih.govnih.gov. The activity of some of these derivatives was found to be comparable to that of the standard drug phenylbutazone nih.gov. The proposed mechanisms for these effects often involve the inhibition of pro-inflammatory mediators. The specific activity and mechanisms of this compound in these models are yet to be fully elucidated.

In Vivo Efficacy in Vertebrate Model Organisms (e.g., Zebrafish embryos, without human clinical implication)

The zebrafish (Danio rerio) embryo model has emerged as a valuable tool in early-stage drug discovery and toxicological screening due to its rapid development, optical transparency, and genetic tractability nih.gov. This model allows for the in vivo assessment of a compound's biological effects in a whole vertebrate organism.

While specific studies on this compound in zebrafish embryos are not yet widely reported, this model is well-suited to investigate its potential effects on developmental processes, organ toxicity, and efficacy in disease models, such as inflammation and oxidative stress. Future studies utilizing this model could provide crucial insights into the in vivo bioactivity of this compound in a complex biological system, without direct implication for human clinical use.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the N-tert-butylphenothiazine-10-carboxamide Scaffold and its Analogues

The phenothiazine (B1677639) scaffold offers several positions for systematic modification to probe the chemical space and optimize for desired biological activities. These modifications typically occur at three main sites: the tricyclic ring system, the nitrogen atom of the thiazine (B8601807) ring (N-10), and the functional groups attached to the side chain.

Modification of the Phenothiazine Ring: The aromatic rings of the phenothiazine nucleus are common targets for substitution. Positions C-2, C-3, C-7, and C-8 are frequently altered to introduce a variety of functional groups. For instance, in the broader class of phenothiazine derivatives, the introduction of small, electron-withdrawing groups at the C-2 position, such as chlorine (-Cl) or trifluoromethyl (-CF3), has been a cornerstone of potency enhancement for neuroleptic and other activities. if-pan.krakow.plnih.gov Conversely, modifications at other positions can lead to different pharmacological profiles. Oxidation of the sulfur atom at position 5 to a sulfoxide (B87167) or sulfone also represents a key modification, though it often results in decreased activity. nih.gov

Modification at the N-10 Position: The substituent at the N-10 position is a critical determinant of the biological activity of phenothiazines. if-pan.krakow.pl While classical phenothiazine drugs feature an alkylamine side chain, the focus here is on the carboxamide linker. Systematic modifications involve altering the group attached to the carboxamide nitrogen. In the case of this compound, analogues would be synthesized by replacing the tert-butyl group with other alkyl, aryl, or heterocyclic moieties. Studies on related phenothiazine-10-carboxamides have synthesized large libraries with diverse alkylamine and arylamine substitutions at this position to explore their cytotoxic potential. nih.gov

Modification of the Linker: The carboxamide group itself serves as a rigid and planar linker. While less common, modifications could include altering the linker's length or composition, for example, by introducing a thiocarboxamide or extending the chain between the N-10 atom and the amide functionality. However, studies on related systems have shown that moving the linker attachment point away from the N-10 position can be detrimental to selectivity and potency. nih.gov

Correlation Between Structural Features and Observed Biological Activities

SAR studies aim to establish a clear link between a compound's chemical structure and its biological effects, such as potency, selectivity, and mechanism of action.

The nature and position of substituents on the phenothiazine rings profoundly influence the electronic distribution of the tricyclic system, which in turn affects receptor binding and other biological interactions.

Position C-2: This position is the most extensively studied. For many biological activities, including antipsychotic and multidrug resistance (MDR) reversal, the introduction of an electron-withdrawing group at C-2 is crucial for high potency. nih.govif-pan.krakow.pl The order of potency enhancement for substituents at C-2 is generally CF₃ > Cl > H. if-pan.krakow.pl This is often explained by the resulting conformation of the side chain, which allows the molecule to mimic the structure of dopamine (B1211576), and the electron-withdrawing nature of the substituent enhances key interactions with the target receptor. nih.gov

The following table summarizes the general effects of C-2 substituents on the activity of traditional N-10-alkylamine phenothiazines, which provides a predictive framework for the N-10-carboxamide series.

| Substituent at C-2 | Electronic Property | General Impact on Activity |

| -H | Neutral | Baseline Activity |

| -Cl | Electron-withdrawing | Increased Potency |

| -CF₃ | Strongly Electron-withdrawing | Markedly Increased Potency |

| -SCH₃ | Electron-donating | Moderate Potency |

Carboxamide Moiety: The replacement of the traditional flexible alkylamine side chain with a more rigid carboxamide linker at the N-10 position significantly alters the molecule's structural and electronic properties. The amide bond introduces a planar, polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature can facilitate specific interactions with biological targets that are not possible with alkylamine chains. Studies involving the synthesis of novel phenothiazine-10-carboxamides have demonstrated that these compounds can possess significant cytotoxic activity against cancer cell lines, validating the carboxamide moiety as a viable component for generating biologically active phenothiazines. nih.gov

Tert-butyl Moiety: The tert-butyl group is a bulky, non-polar substituent. Its primary roles in drug design are often to:

Provide Steric Hindrance: The bulkiness of the tert-butyl group can enforce a specific conformation on the molecule or sterically block access to metabolically labile sites, thereby increasing the compound's biological half-life.

Optimize Target Binding: The size and shape of the tert-butyl group can be ideal for fitting into specific hydrophobic pockets within a target protein, leading to enhanced binding affinity. While direct SAR data for the N-tert-butyl group in this specific scaffold is limited, studies on other bioactive molecules have shown its importance for potency.

Ligand Efficiency and Lipophilic Efficiency Analysis

In modern drug discovery, optimizing potency alone is insufficient. Metrics have been developed to assess the "quality" of a compound by relating its potency to its physicochemical properties.

Ligand Efficiency (LE): LE is a measure of the binding energy per non-hydrogen atom. It is calculated as: LE = -RTln(Kᵢ) / N (where Kᵢ is the binding affinity and N is the number of non-hydrogen atoms). A higher LE value is desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms. For phenothiazine analogues designed as P-glycoprotein inhibitors, LE values were found to decrease as the size of the ligands increased above 50 heavy atoms. nih.gov

Lipophilic Efficiency (LiPE or LLE): LiPE relates the potency of a compound to its lipophilicity (logP). It is calculated as: LiPE = pIC₅₀ - logP High lipophilicity can lead to poor solubility, high metabolic turnover, and non-specific toxicity. LiPE helps guide lead optimization towards compounds that achieve high potency without excessive lipophilicity. uniroma1.it An ideal drug candidate often has a LiPE greater than 6. uniroma1.it However, studies on P-glycoprotein inhibitors, including phenothiazines, have shown that these compounds often exhibit LipE values below the optimal threshold of 5, which may be a characteristic of ligands that access their target from within the cell membrane. nih.gov

The table below presents illustrative data for a series of phenothiazine-related P-glycoprotein inhibitors, demonstrating the application of these efficiency metrics.

| Compound | pIC₅₀ | clogP | Heavy Atoms | LE | LiPE |

| Verapamil | 6.22 | 4.41 | 33 | 0.26 | 1.81 |

| Elacridar | 8.25 | 6.02 | 41 | 0.28 | 2.23 |

| Tariquidar | 9.00 | 5.59 | 48 | 0.26 | 3.41 |

| Zosuquidar | 8.15 | 4.88 | 39 | 0.29 | 3.27 |

| Data derived from studies on P-glycoprotein inhibitors and presented for illustrative purposes. nih.gov |

Development of Predictive Models for Optimized Biological Profiles

To accelerate the drug discovery process and reduce reliance on costly synthesis and testing, computational models are developed to predict the biological activity of novel compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool for this purpose.

2D-QSAR: These models correlate biological activity with calculated physicochemical descriptors. For various phenothiazine series, 2D-QSAR studies have identified key descriptors that govern activities like cytotoxicity and antitubercular effects. researchgate.netderpharmachemica.comresearchgate.net Commonly identified important descriptors include:

logP: A measure of hydrophobicity.

Molar Refractivity (MR): Related to molecular volume and polarizability.

Electronic Descriptors (e.g., E_LUMO): Energy of the Lowest Unoccupied Molecular Orbital, which relates to the molecule's ability to accept electrons.

Topological Indices: Numerical descriptors of molecular shape and branching.

3D-QSAR: These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. nih.gov A 3D-QSAR study on phenothiazine MDR modulators found that hydrophobic and hydrogen bond acceptor fields were the dominant factors influencing activity. nih.gov The resulting 3D contour maps can visually guide chemists, indicating regions around the molecular scaffold where bulky, hydrophobic, or hydrogen-bonding groups should be placed to enhance biological activity. These models serve as powerful predictive tools for designing the next generation of this compound analogues with potentially superior efficacy and optimized drug-like properties.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Considerations in Vitro/in Silico

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

Before extensive laboratory testing, computational (in silico) methods are employed to predict the ADME properties of a drug candidate. mdpi.com These predictive models use the molecular structure of N-tert-butylphenothiazine-10-carboxamide to estimate its pharmacokinetic characteristics, allowing for early-stage screening and prioritization. mdpi.comresearchgate.net The goal of these simulations is to forecast the in vivo pharmacokinetics of a compound from its chemical structure alone. nih.gov

Computational models are used to predict the extent to which this compound will be absorbed from the gastrointestinal (GI) tract after oral administration. These models, including physiologically-based pharmacokinetic (PBPK) modeling and quantitative structure-activity relationship (QSAR) models, analyze physicochemical properties to estimate absorption rates. nih.govrroij.com Parameters such as aqueous solubility, Caco-2 permeability, and human intestinal absorption (HIA) are key outputs of these predictions. japsonline.com For instance, compounds with high predicted Caco-2 permeability are more likely to be well-absorbed. mdpi.com

Illustrative Data only Table 1: Predicted Gastrointestinal Absorption Parameters for this compound

| Predicted Parameter | Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (%) | > 90% | High |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.9 | High |

Predicting whether a compound can cross the blood-brain barrier (BBB) is crucial, especially for neurologically active agents. nih.govmdpi.comresearchgate.net Computational models evaluate molecular descriptors such as lipophilicity, molecular weight, polar surface area (PSA), and hydrogen bond count to predict BBB permeability. nih.govmdpi.com Machine learning algorithms and decision tree induction are often used to classify compounds based on their potential to permeate the BBB. nih.govnih.gov These models provide a preliminary assessment of the central nervous system (CNS) exposure of this compound.

Illustrative Data only Table 2: Computational Prediction of Blood-Brain Barrier (BBB) Penetration

| Molecular Descriptor | Predicted Value | BBB Permeation Likelihood |

|---|---|---|

| LogBB (Brain/Blood Ratio) | 0.1 | Low to Moderate |

| Polar Surface Area (PSA) | 65 Ų | Permeable |

The extent to which a drug binds to plasma proteins, such as albumin, significantly influences its distribution and availability to target tissues. nih.gov In silico QSAR models are developed using large datasets of compounds with known plasma protein binding (PPB) values to predict this property. nih.govresearchgate.net These models analyze molecular features to estimate the fraction of this compound that will be bound to plasma proteins, which in turn affects its free (unbound) concentration available for pharmacological activity. nih.govbiorxiv.org

Illustrative Data only Table 3: Predicted Plasma Protein Binding (PPB) Profile

| Parameter | Predicted Value | Implication |

|---|---|---|

| Human Plasma Protein Binding (%) | 98.5% | High |

| Binding to Alpha-1-acid glycoprotein | Moderate | May bind to acute-phase proteins |

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes)

In vitro metabolic stability assays are fundamental to understanding how a compound will be cleared from the body. nuvisan.com These experiments involve incubating this compound with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs). springernature.comnih.gov By measuring the decrease in the parent compound's concentration over time, key pharmacokinetic parameters such as the half-life (t½) and intrinsic clearance (CLint) can be determined. nuvisan.comxenotech.com These studies are typically conducted using microsomes from different species (e.g., rat, dog, human) to assess interspecies differences in metabolism. xenotech.com

Illustrative Data only Table 4: In Vitro Metabolic Stability in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |

|---|---|---|---|

| Human | 45 | 15.4 | Moderate |

| Rat | 25 | 27.7 | Low to Moderate |

Identifying the metabolic products (metabolites) of a drug is crucial for understanding its complete disposition and identifying any potentially active or reactive metabolites. These studies are often first conducted using in vitro systems with non-human liver preparations (e.g., rat or dog hepatocytes and microsomes). sciex.com Advanced analytical techniques, such as mass spectrometry, are used to detect and structurally characterize the metabolites formed after incubation of this compound. nih.gov This provides insight into the primary metabolic pathways (e.g., oxidation, hydrolysis) the compound is likely to undergo.

Illustrative Data only Table 5: Major Metabolites Identified in Rat Liver Microsomes

| Metabolite ID | Proposed Biotransformation | Metabolic Pathway |

|---|---|---|

| M1 | Hydroxylation of phenothiazine (B1677639) ring | Phase I (Oxidation) |

| M2 | N-dealkylation of tert-butyl group | Phase I (Oxidation) |

Drug-drug interactions often occur when one drug inhibits or induces the activity of cytochrome P450 (CYP) enzymes, altering the metabolism of co-administered drugs. nih.govkoreascience.kr In vitro assays are performed to evaluate the potential of this compound to act as an inhibitor or inducer of major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). mdpi.comnih.gov Inhibition studies determine the concentration at which the compound reduces the activity of a specific CYP enzyme by 50% (IC50), while induction studies measure whether the compound increases the expression of these enzymes in human hepatocytes. nih.gov

Illustrative Data only Table 6: Cytochrome P450 Inhibition Profile

| CYP Isoform | IC50 (µM) | Inhibition Potential |

|---|---|---|

| CYP1A2 | > 50 | Low |

| CYP2C9 | > 50 | Low |

| CYP2C19 | 28 | Low |

| CYP2D6 | 8.5 | Moderate |

In Vitro Permeability Assays (e.g., Caco-2, PAMPA)

Information regarding the in vitro permeability of this compound as determined by Caco-2 or Parallel Artificial Membrane Permeability Assays (PAMPA) is not available in publicly accessible scientific literature.

Caco-2 cell monolayer assays are a widely utilized in vitro method to predict the oral absorption of drug candidates. These cells, derived from human colon adenocarcinoma, differentiate to form a monolayer of polarized epithelial cells with morphological and functional similarities to intestinal enterocytes. The apparent permeability coefficient (Papp) is calculated to classify compounds as having high or low permeability, which correlates with in vivo oral absorption.

The PAMPA model serves as a non-cell-based alternative for assessing passive, transcellular permeability. In this assay, a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment is measured. PAMPA is a high-throughput method useful in early drug discovery to evaluate passive diffusion, a key factor in a drug's ability to cross the intestinal epithelium and other cellular barriers.

While specific data for this compound is absent, the general physicochemical properties of phenothiazine derivatives suggest they are typically lipophilic molecules. This lipophilicity is a primary determinant for passive diffusion across cell membranes. However, without experimental data from standardized assays like Caco-2 or PAMPA, the precise permeability characteristics of this compound remain undetermined.

Excretion Pathways in Preclinical In Vitro Models

Detailed studies characterizing the specific in vitro excretion pathways for this compound are not documented in the available scientific research. Preclinical in vitro models, such as human liver microsomes and hepatocytes, are essential tools for investigating the metabolic fate and subsequent excretion routes of new chemical entities. These systems help identify major metabolites and the enzymatic pathways involved, which are critical precursors to excretion.

For the broader class of phenothiazine compounds, metabolism is known to be extensive, primarily occurring in the liver. Common metabolic routes include oxidation (such as sulfoxidation) at the sulfur atom of the phenothiazine ring, hydroxylation of the aromatic rings, and N-dealkylation of side chains. The resulting metabolites are often more polar than the parent compound, facilitating their excretion. Subsequently, these metabolites can undergo conjugation reactions, such as glucuronidation, to further increase their water solubility for elimination via urine or bile.

Without specific in vitro studies on this compound, it is not possible to definitively describe its metabolic profile or primary excretion routes. Investigations using models like liver microsomes would be required to elucidate the formation of oxidative metabolites, and studies with hepatocytes could provide insight into subsequent conjugation and potential transport into biliary canaliculi, indicating a pathway for biliary excretion.

Emerging Applications and Advanced Material Integration of Phenothiazine 10 Carboxamides

Chemical Biology Probes and Imaging Agents

Phenothiazine (B1677639) derivatives have been developed as fluorescent probes for biological imaging. nih.gov Their utility stems from their photophysical properties which can be sensitive to the local environment. Searches for N-tert-butylphenothiazine-10-carboxamide being used as a chemical biology probe or imaging agent did not yield any specific results. The research in this area is focused on other functionalized phenothiazines.

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry often utilizes aromatic structures for host-guest interactions. While phenothiazine derivatives can in principle participate in such interactions, there are no specific studies available that detail the supramolecular chemistry of this compound or its behavior in host-guest systems.

Integration into Drug Delivery Systems (Conceptual Aspects)

Conceptually, molecules can be integrated into drug delivery systems to act as carriers or targeting moieties. nih.govmdpi.com The properties of phenothiazine derivatives have been explored in medicinal chemistry. ontosight.aimdpi.com However, there is no available literature that discusses the conceptual or practical integration of this compound into drug delivery systems.

Future Research Directions and Unexplored Avenues for N Tert Butylphenothiazine 10 Carboxamide

Advanced Synthetic Methodologies and Scalable Production

The progression of N-tert-butylphenothiazine-10-carboxamide from a laboratory curiosity to a widely studied compound hinges on the development of advanced and scalable synthetic methods. Current synthetic routes, while effective for initial studies, may not be optimal for large-scale production. Future research should focus on methodologies that are not only efficient and high-yielding but also environmentally sustainable and economically viable.

One promising avenue is the exploration of continuous-flow synthesis. This technology offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. A continuous-flow approach to the synthesis of the phenothiazine (B1677639) core or the subsequent amidation could significantly streamline the production of this compound. researchgate.net

Furthermore, the development of novel catalytic systems for the key bond-forming reactions in the synthesis could lead to milder reaction conditions, reduced waste, and higher purity of the final product. Research into greener solvents and recyclable catalysts would also contribute to a more sustainable synthetic process. A comparative analysis of different synthetic strategies is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Continuous-Flow Synthesis | Enhanced scalability, improved safety, better process control. researchgate.net | Optimization of reactor design, residence time, and reagent mixing. |

| Novel Catalytic Systems | Milder reaction conditions, higher yields, reduced byproducts. | Development of catalysts for C-N bond formation and amidation. |

| Green Chemistry Approaches | Reduced environmental impact, increased sustainability. | Use of biodegradable solvents, energy-efficient processes, and recyclable catalysts. |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. | Exploration of optimal microwave parameters for key synthetic steps. |

Deeper Exploration of Stereochemical Effects on Biological Activity

The biological activity of chiral molecules is often intrinsically linked to their stereochemistry. While this compound itself is not chiral, the introduction of chiral centers into the tert-butyl group or other parts of the molecule could have a profound impact on its biological properties. Future research should delve into the synthesis of stereoisomers and the evaluation of their differential effects on biological targets.

The principles of stereopharmacology dictate that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic profiles. One enantiomer may be more active, while the other could be less active, inactive, or even contribute to undesirable side effects. A systematic investigation into the stereochemical aspects of this compound derivatives could lead to the development of more potent and selective agents.

This exploration would involve the stereoselective synthesis of different isomers and a thorough in vitro and in vivo evaluation of their biological activities. Such studies would provide valuable insights into the structure-activity relationship and guide the design of next-generation phenothiazine-based compounds with improved therapeutic indices.

Investigation of Novel Molecular Targets and Mechanistic Insights

While the parent phenothiazine scaffold is known to interact with a variety of biological targets, the specific molecular interactions of this compound remain largely uncharacterized. Future research should employ a multi-pronged approach to identify novel molecular targets and elucidate the underlying mechanisms of action.

In silico molecular docking studies can be a powerful tool to predict potential binding partners for this compound. nih.govekb.egnih.govscienceopen.comresearchgate.net By screening large libraries of proteins, researchers can identify putative targets for further experimental validation. These computational predictions can then be tested using a variety of biochemical and biophysical assays, such as surface plasmon resonance and isothermal titration calorimetry, to confirm direct binding and determine binding affinities.

Furthermore, unbiased screening approaches, such as chemical proteomics and phenotypic screening in model organisms like zebrafish, could uncover unexpected biological activities and novel molecular targets. nih.gov Elucidating the precise molecular mechanisms will be crucial for understanding the full therapeutic potential of this compound and for identifying potential biomarkers for its activity. Phenothiazine derivatives have been shown to interact with various targets, suggesting a broad scope for investigation. ekb.egnih.govnih.govnih.gov

| Potential Target Class | Rationale for Investigation |

| G-Protein Coupled Receptors (GPCRs) | The phenothiazine core is a well-known scaffold for GPCR ligands, including dopamine (B1211576) receptors. nih.gov |

| Enzymes | Phenothiazines have been shown to inhibit various enzymes, such as cholinesterases and kinases. ekb.egnih.gov |

| Ion Channels | Modulation of ion channel activity is a known property of some psychoactive compounds. |

| Protein-Protein Interactions | The planar structure of the phenothiazine ring may allow it to disrupt key protein-protein interactions. |

| Nucleic Acids | Intercalation with DNA or RNA is a potential mechanism for some tricyclic compounds. |

Development of this compound Conjugates and Hybrids

The chemical versatility of the this compound scaffold makes it an ideal candidate for the development of conjugates and hybrid molecules. By covalently linking it to other chemical entities, its pharmacokinetic properties can be modulated, and it can be targeted to specific cells or tissues.